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Compound of Interest

Compound Name: GSK-364735 sodium

Cat. No.: B15567219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK-364735, a novel naphthyridinone, is a potent inhibitor of the human immunodeficiency

virus type 1 (HIV-1) integrase strand transfer (INSTI). By binding to the active site of the

integrase enzyme, GSK-364735 prevents the integration of viral DNA into the host cell

genome, a critical step in the HIV replication cycle. This document provides a comprehensive

overview of the preclinical pharmacokinetic profile of GSK-364735 sodium salt in various

animal models, offering valuable insights for researchers and drug development professionals.

The information presented herein is synthesized from publicly available data and established

preclinical methodologies.

Mechanism of Action: HIV-1 Integrase Inhibition
GSK-364735 exerts its antiviral activity by targeting the HIV-1 integrase enzyme. This enzyme

facilitates the insertion of the reverse-transcribed viral DNA into the host chromosome through

a two-step process: 3'-processing and strand transfer. GSK-364735 specifically inhibits the

strand transfer step, effectively blocking the covalent linkage of the viral DNA to the host DNA.
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Figure 1: Mechanism of Action of GSK-364735.

Preclinical Pharmacokinetic Profile
Single-dose pharmacokinetic studies of GSK-364735 have been conducted in male Sprague-

Dawley rats, beagle dogs, and cynomolgus monkeys. The following tables summarize the key

pharmacokinetic parameters following intravenous and oral administration.

Intravenous Administration
Following a single intravenous bolus dose, GSK-364735 exhibited low to moderate clearance

and a moderate volume of distribution across the preclinical species tested.

Table 1: Intravenous Pharmacokinetic Parameters of GSK-364735
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Parameter Rat Dog Monkey

Dose (mg/kg) 1 0.5 0.5

Clearance (CL) (%

Hepatic Blood Flow)
5.8 27.8 4.6

Volume of Distribution

(Vdss) (L/kg)
1.2 1.1 0.8

Terminal Half-Life (t½)

(h)
3.9 1.5 2.1

Data presented as free acid equivalents.

Oral Administration
The oral bioavailability of the potassium salt of GSK-364735, administered in a capsule

formulation, was evaluated in fasted animals.

Table 2: Oral Pharmacokinetic Parameters of GSK-364735 Potassium Salt

Parameter Rat Dog Monkey

Dose (mg/kg) 5 2.5 2.5

Cmax (µg/mL) 0.3 0.8 1.2

Tmax (h) 4 2 2

AUC (µg·h/mL) 2.1 4.5 8.9

Oral Bioavailability

(%)
12 43 35

Data presented as free acid equivalents.

Detailed Experimental Protocols
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The following sections outline representative, detailed methodologies for conducting preclinical

pharmacokinetic studies of GSK-364735, based on the available information and standard

industry practices.

Animal Models and Husbandry
Species: Male Sprague-Dawley rats (250-300 g), male beagle dogs (8-12 kg), and male

cynomolgus monkeys (3-5 kg).

Supplier: Charles River Laboratories or other accredited supplier.

Housing: Animals are housed in environmentally controlled rooms (20-24°C, 40-70% relative

humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water, except

for fasting periods prior to oral dosing.

Acclimation: A minimum of a 7-day acclimation period is required before the start of the

study.

Drug Formulation and Administration
A general workflow for the preparation and administration of GSK-364735 is depicted below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Weighing

Formulation Preparation

Vehicle Preparation

Dose Administration

IV Bolus Oral Gavage

Blood Sampling

Plasma Separation

Bioanalysis (LC-MS/MS)

Pharmacokinetic Analysis

Click to download full resolution via product page

Figure 2: General Experimental Workflow.

Intravenous Formulation: GSK-364735 sodium is dissolved in a vehicle of

DMSO:Solutol:0.05 M N-methylglutamine solution to achieve the target concentration. The
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final solution is filtered through a 0.22 µm filter before administration.

Oral Formulation: The potassium salt of GSK-364735 is mixed with an Avicel/sodium starch

glycolate mixture and filled into gelatin capsules.

Intravenous Administration: A single bolus dose is administered via a surgically implanted

catheter in the jugular vein (rats and monkeys) or cephalic vein (dogs) at a volume of 1

mL/kg.

Oral Administration: Animals are fasted overnight (approximately 12 hours) with free access

to water. A single capsule is administered via oral gavage. Food is returned 4 hours post-

dose.

Blood Sampling and Plasma Collection
Blood Collection: Serial blood samples (approximately 0.25 mL for rats, 1 mL for dogs and

monkeys) are collected at predose and at specified time points post-dose (e.g., 0.083, 0.25,

0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

Anticoagulant: Blood samples are collected into tubes containing K2EDTA.

Plasma Separation: Plasma is separated by centrifugation at approximately 3000 x g for 10

minutes at 4°C and stored at -70°C until analysis.

Bioanalytical Method: LC-MS/MS
Quantitation of GSK-364735 in plasma samples is performed using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile

containing an appropriate internal standard. After vortexing and centrifugation, the

supernatant is transferred for analysis.

Chromatography:

LC System: Shimadzu or Waters ACQUITY UPLC system.
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Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm,

2.1 x 50 mm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient elution is used to achieve optimal separation.

Mass Spectrometry:

MS System: A triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo

TQ-S).

Ionization: Electrospray ionization (ESI) in positive ion mode.

Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion

transitions for GSK-364735 and the internal standard.

Data Analysis: Peak areas are integrated, and a calibration curve is constructed using

weighted linear regression to determine the concentration of GSK-364735 in the unknown

samples.

Pharmacokinetic Data Analysis
Noncompartmental analysis is performed using WinNonlin Professional software to determine

the following pharmacokinetic parameters:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve, calculated using the linear

trapezoidal rule.

t½: Terminal elimination half-life.

CL: Total body clearance.
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Vdss: Volume of distribution at steady state.

Oral Bioavailability (F%): Calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Conclusion
GSK-364735 demonstrates a preclinical pharmacokinetic profile characterized by low to

moderate clearance and moderate oral bioavailability in common preclinical species. These

data, in conjunction with its potent in vitro antiviral activity, supported its progression into clinical

development. The experimental protocols outlined in this guide provide a framework for

conducting similar preclinical pharmacokinetic evaluations for novel antiviral compounds. A

thorough understanding of the ADME properties in preclinical models is crucial for predicting

human pharmacokinetics and for the successful development of new therapeutic agents.

To cite this document: BenchChem. [Preclinical Pharmacokinetics of GSK-364735 Sodium:
An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15567219#pharmacokinetics-of-gsk-364735-sodium-
in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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